Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Regioselectivity Synthetic Intermediate Medicinal Chemistry

This specific 6-(cyclopropylmethyl) regioisomer is essential for metabolic stability and target engagement in Npt2a inhibitor programs (IC50 = 2 nM for elaborated derivatives) and histamine H4 receptor modulator development. Its unique cyclopropylmethyl group confers ring strain and conformational rigidity unattainable with simple alkyl or cyclopropyl analogs, while the ethyl ester provides controlled hydrolytic stability for downstream functionalization. Insist on this exact building block to maintain fidelity to published SAR and avoid synthetic route re-validation.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 2098073-59-5
Cat. No. B1492205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
CAS2098073-59-5
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC(=C1)CC2CC2
InChIInChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3
InChIKeyQLPVTKHKNKIQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate (CAS 2098073-59-5): Procurement-Grade Pyrimidine Building Block


Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate (CAS 2098073-59-5) is a heterocyclic pyrimidine-4-carboxylate ester bearing a cyclopropylmethyl substituent at the 6-position of the pyrimidine ring. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol [1]. The compound is commercially available as a research chemical with a minimum purity specification of 95% . It is recognized as an intermediate for the synthesis of more complex pyrimidine-based pharmaceuticals and agrochemicals .

Why Generic Pyrimidine-4-carboxylate Esters Cannot Substitute Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate


Generic pyrimidine-4-carboxylate esters lack the specific cyclopropylmethyl substitution pattern at the 6-position that directly influences the compound’s reactivity, lipophilicity, and steric profile. Pyrimidine-based intermediates for histamine H4 receptor modulators and Npt2a inhibitors rely on precise substitution patterns for target engagement [1][2]. The cyclopropylmethyl group, with its unique mixture of ring strain and conformational rigidity, alters metabolic stability and binding-site complementarity compared to simple alkyl or even direct cyclopropyl analogs [3]. Substituting an ethyl ester for a methyl ester changes the hydrolytic stability and the steric bulk at the ester site, further invalidating generic replacements [4]. These structural differences preclude reliable interchange in multi-step synthetic sequences where regiospecific reactivity and pharmacophoric elements are conserved.

Quantitative Differentiation Guide for Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate


Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate Pyrimidine Esters

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate places the ester group at the 4-position, distinguishing it from 5-carboxylate regioisomers. In patent literature for Npt2a inhibitors, the pyrimidine-4-carboxylate scaffold is essential for maintaining inhibitory activity (IC50 = 2 nM for elaborated derivatives), whereas shifting the carboxylate to the 5-position would alter the electronic distribution and hydrogen-bonding pattern, resulting in loss of target affinity [1]. This regiospecific requirement has been demonstrated in structure-activity relationship (SAR) studies of pyrimidine-based anti-inflammatory agents, where the 4-carboxylate configuration is critical for COX-2 selectivity [2].

Regioselectivity Synthetic Intermediate Medicinal Chemistry

Ester Group Differentiation: Ethyl Ester vs. Methyl Ester Lipophilicity and Hydrolytic Stability

The ethyl ester moiety in Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate increases calculated LogP by approximately 0.5–0.6 units relative to the corresponding methyl ester (Methyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate, CAS 2098076-12-9). This shift in lipophilicity can improve membrane permeability in cell-based assays and alter the compound's pharmacokinetic profile when used as a prodrug or intermediate [1]. The ethyl ester also exhibits a slower rate of enzymatic hydrolysis compared to the methyl ester, as observed broadly for pyrimidine-4-carboxylate esters in esterase-mediated cleavage assays [2].

Lipophilicity Hydrolytic Stability Prodrug Design

Cyclopropylmethyl Substituent Differentiation: Metabolic Stability vs. Direct Cyclopropyl or Methyl Analogs

The cyclopropylmethyl group at the 6-position introduces a metabolically resistant motif. Cyclopropyl rings are known to resist cytochrome P450-mediated oxidation due to ring strain and lack of accessible hydrogen atoms for hydrogen abstraction. In the context of pyrimidine scaffolds, cyclopropyl-containing analogs have demonstrated 2- to 5-fold longer microsomal half-lives compared to their isopropyl or ethyl counterparts [1]. Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate, by incorporating a methylene spacer, further reduces steric hindrance while retaining the metabolic stability advantage [2].

Metabolic Stability Cyclopropylmethyl Group CYP450 Oxidation

Application Scenarios for Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate


Synthesis of Npt2a Inhibitors for Phosphate Transport Modulation

The compound serves as a core pyrimidine-4-carboxylate scaffold for elaborating potent Npt2a inhibitors, as demonstrated in Bayer’s US Patent 11,208,400 B2. In this context, the 4-ester group is employed to introduce pyrazole or amine substituents via nucleophilic aromatic substitution, with the cyclopropylmethyl group at the 6-position crucial for maintaining target potency (IC50 = 2 nM for fully elaborated derivatives) [1]. Procurement of this precise regioisomer ensures fidelity to the published SAR.

Histamine H4 Receptor Modulator Intermediate

Pyrimidine-4-carboxylate esters are key intermediates in processes for preparing histamine H4 receptor modulators, as outlined in patent US20140121374. The ethyl ester serves as a protected carboxylate that can be hydrolyzed later to the free acid for coupling to amine-containing pharmacophores. The cyclopropylmethyl substituent introduces a metabolically robust lipophilic element that aligns with the H4 receptor binding pocket dimensions [2].

Anti-Inflammatory Scaffold Elaboration

Carboxylated pyrimidines with defined substitution patterns, such as the 4-ester/6-alkyl motif, have been claimed as anti-inflammatory agents in patent CA2230896A1. The cyclopropylmethyl group confers a unique steric and electronic environment that differentiates this compound from simple alkyl analogs, potentially leading to selective COX-2 inhibition. Researchers can use this building block to diversify the 2- and 5-positions while retaining the validated 4-ester/6-cyclopropylmethyl scaffold [3].

Quote Request

Request a Quote for Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.